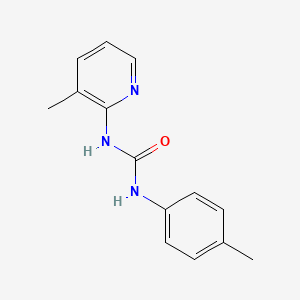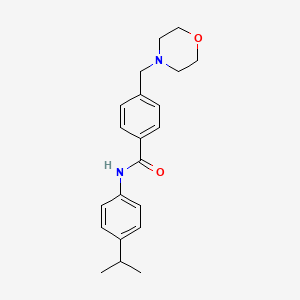![molecular formula C17H14N6OS B5785532 1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole, commonly referred to as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPO belongs to the class of tetrazole derivatives, which have been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of MPO is not fully understood, but it is believed to involve the modulation of various signaling pathways. MPO has been found to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune responses. MPO has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress responses. Additionally, MPO has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
MPO has been found to exhibit a wide range of biochemical and physiological effects. MPO has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, MPO has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. MPO has also been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential as a therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPO is its versatility in the laboratory setting. MPO can be easily synthesized and purified, and it has been extensively studied in vitro and in vivo. Additionally, MPO has been found to be relatively stable, making it a reliable and consistent reagent for laboratory experiments. However, one of the limitations of MPO is its potential toxicity. While MPO has been found to be relatively non-toxic at low concentrations, higher concentrations may cause cytotoxicity and cell death.
Orientations Futures
There are several future directions for research on MPO. One area of interest is the development of MPO derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of MPO and its potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of MPO as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of MPO involves the reaction of 3-methylbenzonitrile with thioacetic acid, followed by the reaction of the resulting product with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride and sodium azide. The final product, MPO, is obtained through the reaction of the intermediate product with hydrazine hydrate and acetic acid. The synthesis method of MPO has been extensively studied and optimized, and it has been found to be a reliable and efficient process.
Applications De Recherche Scientifique
MPO has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. MPO has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, MPO has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
5-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-12-6-5-9-14(10-12)23-17(19-21-22-23)25-11-15-18-16(20-24-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHQLOOGLMYJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[1-(3-Methylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)
![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)

![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)


![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)

![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)


![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)